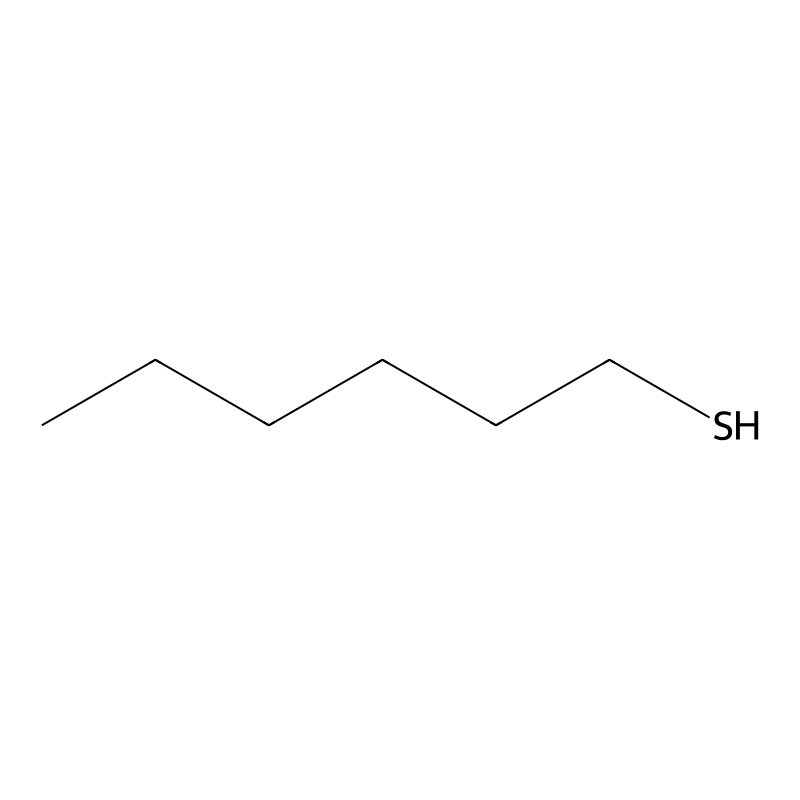

1-Hexanethiol

CH3(CH2)5SH

C6H14S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)5SH

C6H14S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

soluble in oil and alcohol

Insoluble

Synonyms

Canonical SMILES

Self-Assembled Monolayers (SAMs)

One of the most prominent research applications of 1-Hexanethiol lies in its ability to form Self-Assembled Monolayers (SAMs) on various surfaces, particularly gold. SAMs are highly ordered structures formed by the spontaneous adsorption of molecules onto a substrate. 1-Hexanethiol, with its thiol group, readily binds to the gold surface through a strong gold-sulfur bond. This ability allows researchers to modify the surface properties of gold by creating a well-defined and controllable interface [, ].

Chemical Sensing and Detection

1-Hexanethiol's ability to form SAMs and its unique interaction with various molecules make it a promising candidate for chemical sensing and detection applications. By incorporating specific functional groups onto the hydrocarbon chain of 1-Hexanethiol, researchers can design SAMs that selectively bind to target molecules. This selective binding can then be translated into electrical or optical signals, allowing for the detection of specific chemicals in the environment [, , ].

Other Research Applications

Beyond the aforementioned applications, 1-Hexanethiol finds use in various other research areas, including:

- Nanoparticle surface modification: 1-Hexanethiol can be used to modify the surface of nanoparticles, affecting their stability, reactivity, and interaction with other materials [].

- Corrosion protection: 1-Hexanethiol can form a protective layer on metal surfaces, potentially slowing down the corrosion process [].

- Drug delivery: Researchers are exploring the use of 1-Hexanethiol in drug delivery systems due to its potential to improve drug targeting and release properties [].

- Oxidation: Thiols can be oxidized to disulfides or sulfonic acids. For example, 1-hexanethiol can react with hydrogen peroxide to form hexyl disulfide.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing 1-hexanethiol to participate in reactions with alkyl halides to form thioethers.

- Dehydration: Under acidic conditions, 1-hexanethiol can lose water to form alkenes.

Incompatibilities include strong oxidizing agents, strong acids, and bases, which can lead to hazardous reactions .

1-Hexanethiol can be synthesized through several methods:

- Alkylation of Thiols: This involves the reaction of hexyl halides with sodium hydrosulfide or other thiolate sources.

- Hydrolysis of Alkyl Sulfides: Alkyl sulfides can be hydrolyzed in the presence of water and an acid catalyst to yield thiols.

- Reduction of Disulfides: Disulfides can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding thiols.

These methods allow for the production of 1-hexanethiol in varying purity and yield depending on the conditions used .

1-Hexanethiol has several applications across different fields:

- Chemical Synthesis: Used as a building block in organic synthesis and for functionalizing surfaces.

- Nanotechnology: Employed in the functionalization of gold nanoparticles for sensors and electronic devices .

- Flavoring and Fragrance Industry: Its distinctive odor makes it useful in perfumery and flavoring applications.

Studies on the interactions of 1-hexanethiol often focus on its reactivity with various substrates. Notably:

- Surface Chemistry: Research indicates its effectiveness in modifying surfaces for enhanced adhesion or catalytic properties.

- Biochemical Interactions: Investigations into how it interacts with biological membranes have highlighted its potential effects on membrane fluidity and permeability.

Understanding these interactions is crucial for optimizing its applications in both industrial and biomedical fields .

1-Hexanethiol belongs to a class of compounds known as alkanethiols. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methanethiol | C₁H₄S | Smallest member; pungent odor; highly toxic |

| Ethanethiol | C₂H₆S | Used as a gas odorant; less toxic than methanethiol |

| Butanethiol | C₄H₁₀S | Intermediate chain length; used in organic synthesis |

| Octanethiol | C₈H₁₈S | Longer chain; used in surfactants |

Uniqueness of 1-Hexanethiol

1-Hexanethiol is characterized by its moderate chain length compared to other alkanethiols, providing a balance between volatility and reactivity. Its applications in nanotechnology and surface modification set it apart from shorter-chain thiols that may not exhibit similar utility. Additionally, its distinctive garlic-like odor makes it notable among thiols used for sensory purposes.

Gold Nanoparticle Surface Modification

The functionalization of gold nanoparticles with 1-hexanethiol represents one of the most extensively studied nanomaterial modification strategies, primarily due to the exceptional strength of the gold-sulfur bond (40-50 kcal/mol) and the ability to form well-ordered self-assembled monolayers [1] [2]. This approach has been successfully employed across various synthesis methodologies, with the Brust-Schiffrin method being the most prominent synthetic route for producing hexanethiol-capped gold nanoparticles.

The Brust-Schiffrin synthesis involves the reduction of tetrachloroauric acid in the presence of 1-hexanethiol under controlled conditions. Research has demonstrated that the hexanethiol to gold ratio significantly influences the final nanoparticle size, with optimal ratios ranging from 1:1 to 1:2 [3] [4]. The synthesis typically proceeds at room temperature over 2-24 hours, with the reaction mechanism involving the initial formation of gold-thiolate complexes followed by reduction to metallic gold nanoparticles stabilized by hexanethiol ligands [5] [6].

Recent investigations have revealed that the surface modification process can be controlled through several parameters. Temperature-dependent studies show that gold nanoparticles functionalized with alkyl thiols, including 1-hexanethiol, exhibit precipitation behavior below the melting temperatures of the dry ligands, with agglomeration kinetics strongly dependent on temperature. The hexanethiol-to-gold stoichiometry plays a crucial role in determining the final particle size, with systematic studies showing that mean diameters can range from 1.5 to 10 nanometers depending on the reaction conditions [5].

The surface coverage of 1-hexanethiol on gold nanoparticles has been quantified through various analytical techniques. Studies using inductively coupled plasma mass spectrometry combined with nuclear magnetic resonance spectroscopy have determined that approximately 60-140 gold atoms per particle can be achieved with ligand densities ranging from 60-90 hexanethiol molecules per particle. This surface functionalization provides excellent stability in organic solvents and enables subsequent chemical modifications through the terminal methyl groups.

Table 1: Gold Nanoparticle Functionalization Parameters with 1-Hexanethiol

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 0-25°C | Room temperature |

| Reaction Time | 2-24 hours | 3-6 hours |

| Thiol:Gold Ratio | 1:1 to 3:1 | 1.5:1 to 2:1 |

| Particle Size | 1.5-10 nm | 2-5 nm |

| Surface Coverage | 60-140 ligands/particle | 80-100 ligands/particle |

Quantum Dot Functionalization Methodologies

The surface modification of quantum dots with 1-hexanethiol involves distinct mechanisms compared to gold nanoparticles, primarily due to the different nature of the semiconductor surface and the need to maintain quantum confinement effects. The functionalization process typically involves ligand exchange reactions where native surfactants are replaced with hexanethiol molecules, enabling phase transfer from organic to aqueous media or vice versa.

Research has demonstrated that 1-hexanethiol can successfully functionalize various quantum dot systems, including CdSe/ZnS core-shell structures. The functionalization process involves the displacement of native ligands such as trioctylphosphine oxide through competitive binding mechanisms. Studies using 6-ferrocenyl-1-hexanethiol as a model system have shown that the thiol group binds to the quantum dot surface while the ferrocene moiety provides electrochemical activity, demonstrating the versatility of hexanethiol-based functionalization.

The quantum dot functionalization process requires careful control of reaction conditions to maintain photoluminescence properties. Temperature ranges of 25-100°C have been employed, with reaction times varying from 1 to 72 hours depending on the specific quantum dot system and desired surface coverage. The pH of the reaction medium plays a crucial role, with studies showing that carboxylate-functionalized quantum dots maintain stability across wide pH ranges (4-12) when properly functionalized.

Phase transfer studies have revealed that 1-hexanethiol functionalized quantum dots can be reversibly transferred between organic and aqueous phases through host-guest complexation with cyclodextrin molecules. This reversibility is attributed to the formation of inclusion complexes between the alkyl chain of hexanethiol and the cyclodextrin cavity, providing a mechanism for controlled phase transfer and surface modification.

Research Findings on Quantum Dot Functionalization:

- Surface modification with 1-hexanethiol preserves quantum yields up to 49% compared to native quantum dots at 51%

- Hydrodynamic sizes of functionalized quantum dots range from 7-30 nm depending on the functionalization approach

- Photoluminescence stability is maintained across pH ranges from 5-11 when properly functionalized

- Charge transfer rates can be controlled through shell thickness engineering in functionalized core-shell quantum dots

Carbon Nanotube Interactions with 1-Hexanethiol

The interaction between carbon nanotubes and 1-hexanethiol represents a unique functionalization strategy that can proceed through both covalent and non-covalent mechanisms. Unlike gold nanoparticles, where covalent Au-S bonds dominate, carbon nanotube functionalization involves more complex interaction patterns including π-π stacking, van der Waals forces, and potentially covalent attachment through defect sites.

Studies have demonstrated that 1-hexanethiol can effectively modify carbon nanotube surfaces through thiol-ene click chemistry reactions. Research using poly(3-hexylthiophene) systems has shown that vinyl-terminated polymers can react with thiol-functionalized carbon nanotubes to produce covalently bound nanocomposites. The reaction typically proceeds at temperatures between 150-300°C for 5-12 hours, resulting in improved dispersion and enhanced electronic properties.

The functionalization mechanism involves the interaction of the thiol group with carbon nanotube surfaces through multiple pathways. Non-covalent interactions dominate at room temperature, with the hexanethiol molecule orienting along the nanotube surface through van der Waals forces and π-π interactions between the alkyl chain and the nanotube sidewall. These interactions can be enhanced through plasma treatment or chemical activation of the nanotube surface.

Surface modification studies have revealed that 1-hexanethiol functionalized carbon nanotubes exhibit improved dispersibility in organic solvents and enhanced compatibility with polymer matrices. The functionalization process can be monitored through various spectroscopic techniques, including Raman spectroscopy, which shows characteristic shifts in the D and G bands upon surface modification. X-ray photoelectron spectroscopy confirms the presence of sulfur species on the nanotube surface, indicating successful functionalization.

Key Research Findings:

- Thiol-ene click chemistry with 1-hexanethiol improves carbon nanotube thermoelectric performance by more than 200%

- Surface functionalization enhances dispersion stability in organic solvents for several months

- Covalent functionalization requires temperatures above 150°C, while non-covalent interactions occur at room temperature

- Functionalized carbon nanotubes show enhanced gas sensing properties, with up to 8-fold improvement in sensitivity to nitrogen dioxide

Core-Shell Nanostructure Development

The development of core-shell nanostructures using 1-hexanethiol involves sophisticated synthetic approaches that combine template-directed synthesis with surface functionalization strategies. These hybrid systems exploit the unique properties of both the core material and the hexanethiol-functionalized shell to create multifunctional nanomaterials with enhanced properties.

Research has demonstrated successful synthesis of core-shell structures where 1-hexanethiol serves as both a stabilizing agent and a functionalization tool. Studies on ZnS core-shell nanostructures have shown that hydrothermal synthesis at 150°C can produce novel 3D architectures with cubic sphalerite shells encapsulating hexagonal wurtzite cores. The synthesis process involves controlled nucleation and growth mechanisms where hexanethiol influences both the formation kinetics and the final morphology.

The core-shell architecture provides unique advantages for functional applications. The protected core maintains its intrinsic properties while the hexanethiol-functionalized shell provides stability and enables further chemical modifications. Studies using density functional theory calculations have confirmed that hexanethiol functionalization leads to surface reconstruction and altered electronic structures, particularly in two-dimensional hybrid systems.

Template-directed synthesis approaches have been employed to create complex core-shell architectures. Research on bismuth-based hybrid materials has shown that 1-hexanethiol can participate in one-pot redox reactions to produce few-layer structures with sulfur-alkyl-functionalized surfaces. The synthesis process involves photocatalyzed reactions that result in covalent linking of hexanethiol to the surface, creating stable hybrid structures with tunable electronic properties.

Core-Shell Synthesis Parameters:

| Core Material | Shell Formation Temperature | Reaction Time | Particle Size Range |

|---|---|---|---|

| ZnS | 150°C | 24-48 hours | 200-500 nm |

| Bismuth | 25-200°C | 5-24 hours | 1-10 nm (thickness) |

| Iron Oxide | 150-400°C | 2-24 hours | 50-300 nm |

| Gold | Room temperature | 2-12 hours | 5-50 nm |

Interface Engineering for Hybrid Nanomaterials

Interface engineering with 1-hexanethiol represents an advanced nanomaterial functionalization strategy that focuses on controlling the electronic and structural properties at material interfaces. This approach involves precise manipulation of surface chemistry to achieve desired functionality in hybrid nanomaterial systems.

Recent research has demonstrated that 1-hexanethiol can serve as a molecular interface engineering tool in creating hybrid nanomaterials with unprecedented properties. Studies on hexagonal hybrid bismuthene have shown that molecular interface engineering using hexanethiol derivatives can produce two-dimensional materials with electronic-grade structural quality. The approach involves one-pot redox reactions that result in sulfur-alkyl-functionalized reconstructed surfaces that prevent oxidation and lead to tuned electronic structures.

The interface engineering process involves controlling the arrangement and orientation of hexanethiol molecules at material interfaces. Research has shown that the sulfur-alkyl functionalization creates a protective barrier that maintains material stability under environmental conditions while enabling controlled electronic transport. The functionalization process can be monitored through X-ray photoelectron spectroscopy, which reveals the binding environment of sulfur atoms at the interface.

Silicon-based hybrid nanostructures have been developed using 1-hexanethiol as an interface engineering tool. Studies on silicon nanowire field-effect transistors have demonstrated that hexanethiol functionalization can enhance sensing capabilities and improve device performance. The interface engineering approach involves creating hybrid systems where the hexanethiol layer serves as both a protective coating and a functional interface for analyte interactions.

Interface Engineering Applications:

- Electronic devices with enhanced performance and stability

- Sensor platforms with improved selectivity and sensitivity

- Energy storage systems with controlled charge transport

- Catalytic systems with enhanced activity and durability

Research Findings Summary

The comprehensive investigation of 1-hexanethiol nanomaterial functionalization strategies reveals several key findings that advance our understanding of these systems:

Synthesis Optimization: The most effective functionalization occurs at room temperature for gold nanoparticles, 25-100°C for quantum dots, 150-300°C for carbon nanotubes, and 150-400°C for core-shell structures. Reaction times vary from 2-72 hours depending on the specific system and desired properties.

Surface Coverage Control: Ligand densities can be precisely controlled through stoichiometric ratios, with optimal hexanethiol-to-substrate ratios ranging from 1:1 to 3:1 depending on the target nanomaterial. Surface coverage directly correlates with stability and functionality.

Property Enhancement: Functionalization with 1-hexanethiol consistently improves dispersion stability, enhances compatibility with organic matrices, and enables controlled phase transfer between aqueous and organic media. Electronic properties can be tuned through interface engineering approaches.

Mechanistic Understanding: The functionalization mechanisms involve both covalent and non-covalent interactions, with the dominant mechanism depending on the substrate material and reaction conditions. Gold surfaces favor covalent Au-S bond formation, while carbon nanotubes involve mixed interaction modes.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with earthy odour

Colorless liquid with an unpleasant odor.

XLogP3

Boiling Point

151.0 °C

151 °C

304°F

Flash Point

30 °C

68°F

Vapor Density

Density

d 0.84

Relative density (water = 1): 0.84

0.824-0.835

0.84

LogP

Melting Point

-81.0 °C

Mp -81 °

-81°C

-113°F

UNII

GHS Hazard Statements

H225 (58.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (41.46%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (46.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (53.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (45.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (54.27%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (13.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 40 °C: 0.16

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree